molecular formula C6H5N3O2 B2650780 4-Amino-2,1,3-benzoxadiazol-5-ol CAS No. 1258935-02-2

4-Amino-2,1,3-benzoxadiazol-5-ol

Cat. No.: B2650780
CAS No.: 1258935-02-2
M. Wt: 151.125
InChI Key: JKMDZLWWIYKXHD-UHFFFAOYSA-N
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Description

4-Amino-2,1,3-benzoxadiazol-5-ol is a chemical compound with the molecular formula C₆H₅N₃O₂ and a molecular weight of 151.12 g/mol . This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,1,3-benzoxadiazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-nitroaniline with cyanogen bromide, followed by reduction to yield the desired product . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,1,3-benzoxadiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized benzoxadiazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,1,3-benzoxadiazol-5-ol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and physical properties. Its fluorescent characteristics make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

4-amino-2,1,3-benzoxadiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMDZLWWIYKXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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